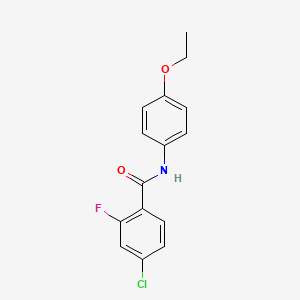
4-chloro-N-(4-ethoxyphenyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-ethoxyphenyl)-2-fluorobenzamide, commonly known as EF-24, is a synthetic compound that belongs to the class of chalcones. It was first synthesized in 2008 by a team of researchers from the University of Michigan. EF-24 has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of EF-24 is not fully understood. However, it has been found to target multiple signaling pathways in cells. EF-24 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cancer cell growth. EF-24 has also been found to activate the activity of the tumor suppressor protein p53, which is involved in the regulation of cell cycle and apoptosis. In addition, EF-24 has been found to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of redox signaling in cells.
Biochemical and Physiological Effects
EF-24 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. EF-24 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In addition, EF-24 has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. EF-24 has also been found to improve mitochondrial function and reduce oxidative stress in cells.
実験室実験の利点と制限
EF-24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. EF-24 has been found to have potent biological activity at low concentrations, which makes it a suitable compound for in vitro and in vivo experiments. EF-24 has also been found to have good stability in biological fluids, which makes it a suitable compound for pharmacokinetic studies. However, EF-24 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in animal models. EF-24 has also been found to be unstable under acidic conditions, which may limit its use in certain experiments.
将来の方向性
EF-24 has several potential future directions for scientific research. It has been found to have potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Future research could focus on the development of EF-24 as a potential anti-cancer drug. EF-24 has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. Future research could focus on the development of EF-24 as a potential anti-inflammatory drug. In addition, EF-24 has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Future research could focus on the development of EF-24 as a potential treatment for neurodegenerative disorders.
合成法
The synthesis of EF-24 involves the reaction between 4-chloro-2-fluoroacetophenone and 4-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and heated to a temperature of 80°C for several hours. The resulting product is then purified using column chromatography to obtain pure EF-24.
科学的研究の応用
EF-24 has been extensively studied in various scientific research applications. It has been found to have potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines such as breast, prostate, and pancreatic cancer cells. EF-24 has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, EF-24 has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJPFYHSNKLFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-ethoxyphenyl)-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)
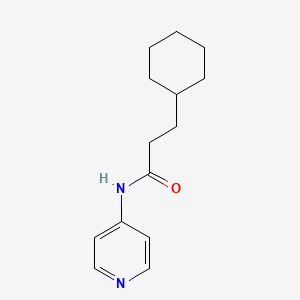
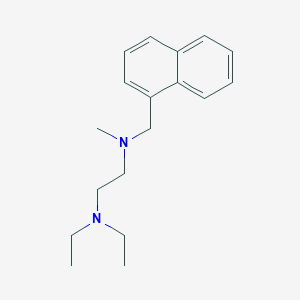
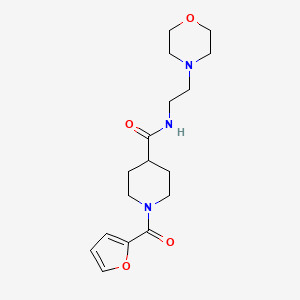
![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)
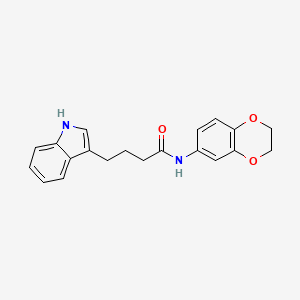
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)
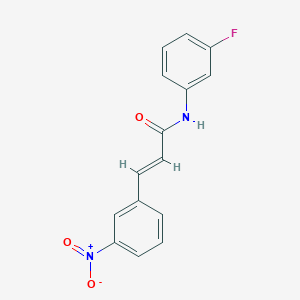
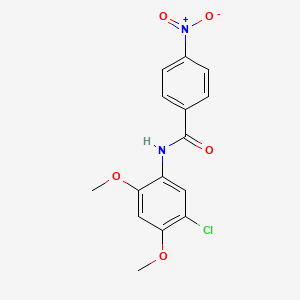
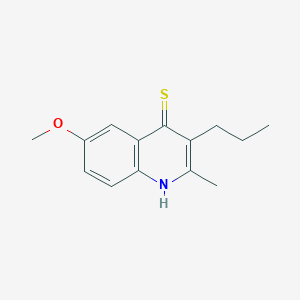
![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)